

Stability and degradation of 2-Fluoro-6-(trifluoromethyl)benzyl bromide

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Cat. No.: B1302109

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Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzyl bromide

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, degradation, and handling of **2-Fluoro-6-(trifluoromethyl)benzyl bromide** (CAS No. 239087-08-2).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and recommended storage conditions for **2-Fluoro-6-(trifluoromethyl)benzyl bromide**?

A1: **2-Fluoro-6-(trifluoromethyl)benzyl bromide** is a versatile intermediate in pharmaceutical and agrochemical synthesis.^[1] Its key properties are summarized below. Proper storage is critical to maintain its integrity. It is sensitive to both moisture and light.^[2] For optimal stability, it should be stored in a cool, well-ventilated area, away from water, and under an inert atmosphere like Argon.^[2]

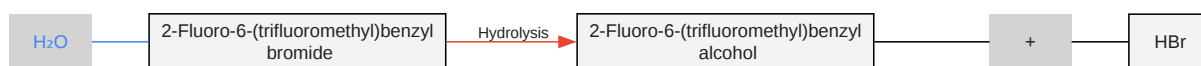
Data Presentation: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	239087-08-2	[1]
Molecular Formula	C ₈ H ₅ BrF ₄	[1]
Molecular Weight	257.03 g/mol	[1][3]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	38-46 °C	[1][4]
Purity	≥ 98% (GC)	[1]

| Storage Temperature | 2 - 8 °C [[1] |

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for **2-Fluoro-6-(trifluoromethyl)benzyl bromide** is hydrolysis. As a benzyl bromide, it is susceptible to reaction with water (moisture), which replaces the bromide group with a hydroxyl group to form 2-Fluoro-6-(trifluoromethyl)benzyl alcohol.[5][6] This reaction can occur if the compound is exposed to atmospheric moisture or residual water in solvents. Additionally, the compound is noted to be light-sensitive, indicating that photochemical degradation pathways may also exist, though specific products of this process are not well-documented in the provided search results.[2]



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Caption: Primary hydrolysis degradation pathway of the target compound.

Q3: How can I determine if my sample of **2-Fluoro-6-(trifluoromethyl)benzyl bromide** has degraded?

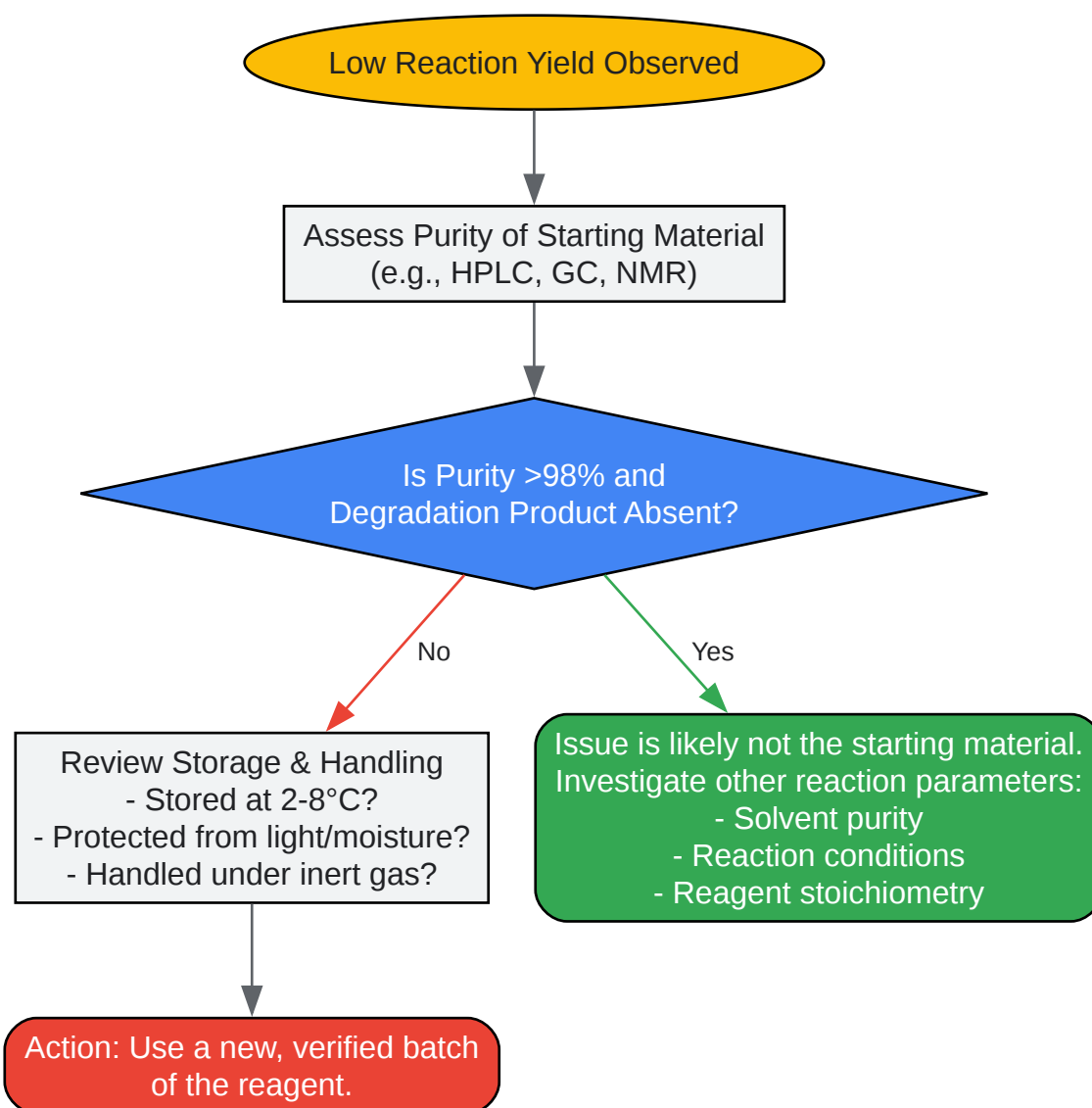
A3: Degradation can be suspected if the material appears discolored, clumped (due to moisture), or if its melting point is depressed or shows a broad range.[1] For definitive

assessment, analytical techniques are recommended. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities, primarily the corresponding benzyl alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy can also identify degradation products.

Troubleshooting Guide

Q4: My reaction is giving a low yield. Could the **2-Fluoro-6-(trifluoromethyl)benzyl bromide** be the cause?

A4: Yes, the purity and integrity of this reagent are crucial for successful synthesis. Low yields can often be traced back to a degraded starting material. The compound's reactivity is dependent on the benzylic C-Br bond, and if hydrolysis has occurred, the starting material is effectively consumed.^{[7][8]} Follow the troubleshooting workflow below to diagnose the issue.



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Caption: Workflow for troubleshooting low reaction yields.

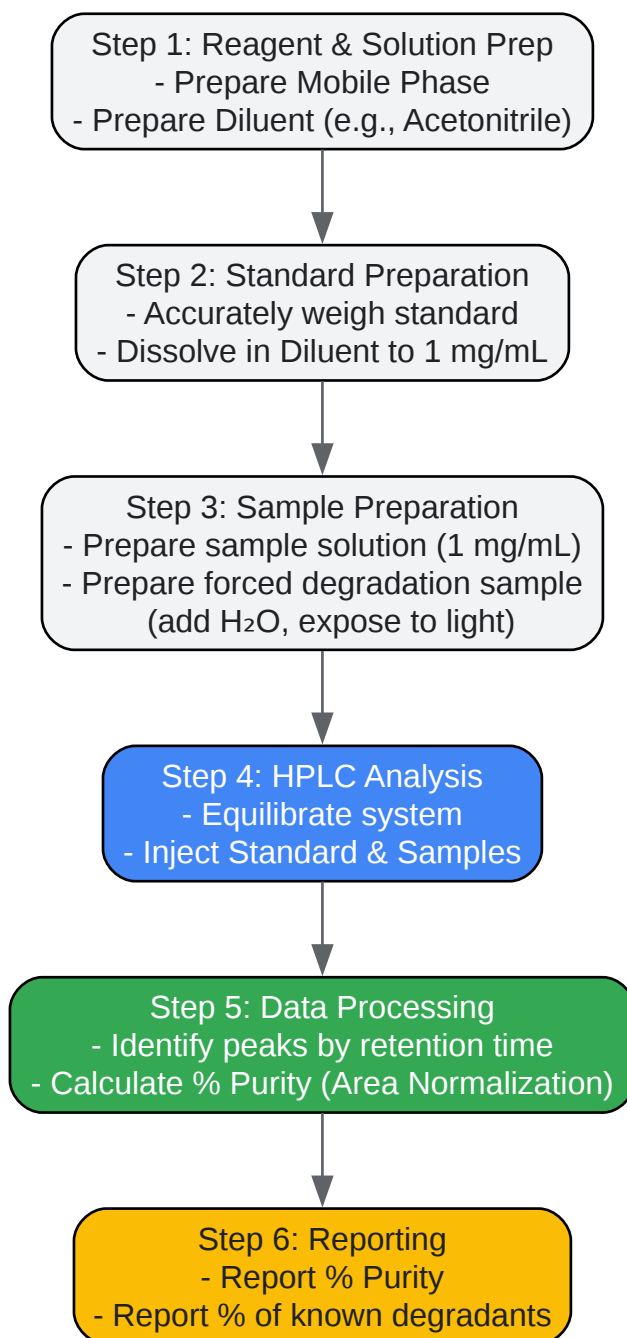
Q5: What safety precautions are necessary when handling this chemical?

A5: This compound is classified as corrosive and can cause severe skin burns and eye damage. It is essential to handle it in a well-ventilated area, such as a fume hood.[2] Always wear appropriate personal protective equipment (PPE), including impermeable gloves, tightly fitting safety goggles, a face shield, and protective clothing.[2] An eye wash station should be readily accessible.[2] In case of combustion, it can emit toxic fumes of hydrogen bromide and hydrogen fluoride.[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment

This protocol provides a general framework for assessing the purity of **2-Fluoro-6-(trifluoromethyl)benzyl bromide** and detecting its primary hydrolysis degradant.



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Caption: General workflow for HPLC-based stability testing.

1. Objective: To quantify the purity of **2-Fluoro-6-(trifluoromethyl)benzyl bromide** and identify the presence of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol using reverse-phase HPLC with UV detection.

2. Materials:

- **2-Fluoro-6-(trifluoromethyl)benzyl bromide** (sample and reference standard)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials

3. Suggested HPLC Conditions:

- Column: C18, 4.6 x 150 mm, 5 μ m particle size
- Mobile Phase: Isocratic or Gradient elution. Start with 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm or 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

4. Procedure:

- Standard Preparation: Accurately prepare a 1.0 mg/mL solution of the reference standard in acetonitrile.
- Sample Preparation: Prepare a 1.0 mg/mL solution of the test sample in acetonitrile.

- Forced Degradation Sample (for peak identification):
 - Hydrolytic: To 1 mL of the sample solution, add 100 μ L of water. Let it stand at room temperature for 4-6 hours before analysis.
 - Photolytic: Expose a thin layer of the solid material or a solution to a light source as described in ICH Q1B guidelines.^[9] Dissolve and analyze.
- Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard, sample, and forced degradation solutions.
- Data Interpretation:
 - The main peak in the sample chromatogram should correspond to the retention time of the reference standard.
 - The forced degradation sample will help identify the peak corresponding to the benzyl alcohol degradant (which is expected to be more polar and thus have a shorter retention time on a C18 column).
 - Calculate the purity of the sample using the area percent method.

This protocol serves as a starting point and may require optimization based on the specific equipment and reagents used.

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